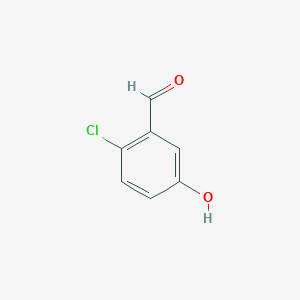

2-Chloro-5-hydroxybenzaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYTZPDBXASXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612086 | |

| Record name | 2-Chloro-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7310-94-3 | |

| Record name | 2-Chloro-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Organic Synthesis and Medicinal Chemistry Paradigms

2-Chloro-5-hydroxybenzaldehyde has established itself as a valuable precursor in the development of novel organic compounds with diverse applications. Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical transformations.

The aldehyde group readily undergoes condensation reactions, most notably with primary amines to form Schiff bases (imines). These Schiff bases are not merely synthetic intermediates but often exhibit their own significant biological activities. For instance, Schiff bases derived from this compound have been investigated for their potential antimicrobial properties.

Furthermore, this compound is a key starting material for the synthesis of various heterocyclic compounds. The presence of the ortho-hydroxyl group to the aldehyde facilitates cyclization reactions, leading to the formation of benzofurans and coumarins, which are important structural motifs in many biologically active molecules.

In the field of medicinal chemistry, this compound is a cornerstone for the development of new therapeutic agents. It is a critical component in the synthesis of novel sulfonamides. Sulfonamide-containing Schiff bases prepared from this aldehyde have shown promising results in antimicrobial screening. For example, some of these derivatives have been evaluated for their activity against various bacterial and mycobacterial strains. researchgate.nettandfonline.com

Another significant application is in the synthesis of thiosemicarbazones. The reaction of this compound with thiosemicarbazide (B42300) yields thiosemicarbazones, which are known to exhibit a broad spectrum of biological effects, including anticancer and antimicrobial activities. researchgate.netmdpi.com The resulting thiosemicarbazone can act as a chelating agent for metal ions, and the corresponding metal complexes have also been a subject of study for their potential therapeutic applications.

Contextualization Within Salicylaldehyde Chemistry

2-Chloro-5-hydroxybenzaldehyde is a substituted derivative of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and, as such, its chemistry is deeply rooted in the well-established reactions of this parent compound. The fundamental reactivity of the aldehyde and hydroxyl groups in this compound mirrors that of salicylaldehyde, including its ability to form stable intramolecular hydrogen bonds and its participation in various condensation and cyclization reactions.

However, the presence of the chlorine atom at the 2-position and the hydroxyl group at the 5-position significantly influences the electronic properties and reactivity of the molecule compared to unsubstituted salicylaldehyde. The chlorine atom, being an electron-withdrawing group, can affect the acidity of the phenolic hydroxyl group and the electrophilicity of the aldehyde's carbonyl carbon. This can, in turn, alter the reaction kinetics and the stability of the resulting products. nih.govtandfonline.com

The specific substitution pattern of this compound differentiates it from other isomers, such as the more commonly cited 5-chlorosalicylaldehyde (B124248). The position of the substituents on the aromatic ring plays a crucial role in directing the outcome of chemical reactions and in determining the biological activity of the resulting derivatives. For example, the relative positions of the chloro and hydroxyl groups can influence the geometry and electronic structure of the Schiff bases and metal complexes derived from it, which is a key factor in their biological efficacy. researchgate.net

Current Research Trajectories and Future Outlook

Synthetic Routes to this compound

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the manipulation of salicylaldehyde (B1680747) or 2-chlorophenol (B165306) precursors.

Chlorination Strategies for Salicylaldehyde Precursors

One common method for synthesizing chlorinated salicylaldehydes involves the direct chlorination of salicylaldehyde. This electrophilic aromatic substitution reaction introduces a chlorine atom onto the benzene (B151609) ring. The position of chlorination is directed by the existing hydroxyl and formyl groups. For instance, the synthesis of 5-chlorosalicylaldehyde (B124248) is achieved by introducing purified chlorine gas into salicylaldehyde. The reaction is terminated when the solution turns bright yellow, followed by purification steps. Various chlorinating agents, such as thionyl chloride or molecular chlorine, can be employed, often in the presence of a catalyst and an inert organic solvent like dichloromethane (B109758) or chloroform (B151607).

Another approach involves the Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols. A modified, microwave-induced Reimer-Tiemann reaction of 4-chlorophenol (B41353) using chloroform and sodium hydroxide (B78521) in an aqueous ethanol solution has been reported to yield 5-chloro-2-hydroxybenzaldehyde. researchgate.net

| Starting Material | Chlorinating Agent/Reaction | Product | Key Features |

|---|---|---|---|

| Salicylaldehyde | Chlorine gas | 5-Chlorosalicylaldehyde | Direct electrophilic aromatic substitution. |

| 2-hydroxy-4-methylbenzaldehyde | Thionyl chloride (SOCl₂) or molecular chlorine (Cl₂) | 5-Chloro-2-hydroxy-4-methylbenzaldehyde | Selective chlorination at the 5-position. |

| 4-Chlorophenol | Reimer-Tiemann Reaction (Chloroform, NaOH, Microwave) | 5-Chloro-2-hydroxybenzaldehyde | Microwave-assisted synthesis. researchgate.net |

Electrophilic Aromatic Substitution Approaches from 2-Chlorophenol

Starting from 2-chlorophenol, electrophilic aromatic substitution can be utilized to introduce the aldehyde group. The hydroxyl group of the 2-chlorophenol activates the aromatic ring, directing the incoming electrophile. One such method is the Reimer-Tiemann reaction, where treatment of o-chlorophenol with chloroform in the presence of a strong base like sodium hydroxide introduces a dichloromethyl group, which is then hydrolyzed to the aldehyde. prepchem.com This process can, however, lead to a mixture of isomers, including 3-chloro-4-hydroxybenzaldehyde. prepchem.com

Formylation reactions, such as the Gattermann, Vilsmeier-Haack, or Duff reactions, represent alternative electrophilic substitution methods for introducing the formyl group onto the phenol (B47542) ring. lp.edu.ua A patented process describes the selective formylation of phenols, including chlorinated derivatives, using carbon monoxide in the presence of a catalyst. google.com

| Starting Material | Reaction | Reagents | Product |

|---|---|---|---|

| o-Chlorophenol | Reimer-Tiemann Reaction | Chloroform, Sodium hydroxide | 3-Chloro-2-hydroxybenzaldehyde and isomers prepchem.com |

| Chlorinated Phenols | Selective Formylation | Carbon monoxide, Catalyst | Hydroxybenzaldehydes google.com |

Hydrolytic Pathways of Chlorinated Benzaldehyde (B42025) Derivatives

While not a primary synthesis route for this compound itself, hydrolysis is a key step in certain synthetic sequences. For instance, in the Reimer-Tiemann reaction starting from 2-chlorophenol, the intermediate dichloromethyl-substituted phenol undergoes in-situ hydrolysis to form the final aldehyde product. prepchem.com Similarly, other chlorinated benzaldehyde derivatives could potentially be hydrolyzed to introduce a hydroxyl group, although this is less common for the direct synthesis of this specific isomer.

Derivatization Pathways and Chemical Transformations

The presence of the chlorine atom, hydroxyl group, and formyl group makes this compound a versatile intermediate for further chemical transformations. biosynth.comcymitquimica.com

Nucleophilic Substitution Reactions of the Chlorine Moiety

The chlorine atom on the aromatic ring can undergo nucleophilic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. However, a related compound, 5-(chloromethyl)-2-hydroxybenzaldehyde, readily undergoes nucleophilic substitution of the chlorine atom in the chloromethyl group with various O-, S-, or N-nucleophiles. lp.edu.ualp.edu.uaresearchgate.net This highlights the enhanced reactivity of a benzylic chloride compared to an aryl chloride. For this compound itself, nucleophilic substitution of the ring chlorine is less facile but can be a potential pathway for introducing other functional groups.

Condensation Reactions of the Formyl Group

The aldehyde (formyl) group is highly reactive and readily participates in condensation reactions with a variety of nucleophiles. cymitquimica.com These reactions are fundamental in building more complex molecular scaffolds.

One of the most common transformations is the formation of Schiff bases through condensation with primary amines. wiserpub.com This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to form an imine.

Condensation with active methylene (B1212753) compounds, such as malonic acid derivatives or ketones, can lead to the formation of α,β-unsaturated systems through reactions like the Knoevenagel or Claisen-Schmidt condensations. Furthermore, condensation with hydrazine (B178648) and its derivatives can yield hydrazones, which are valuable intermediates in their own right. rsc.org For example, 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) has been condensed with phenyl hydrazine to form a Schiff base that undergoes subsequent intramolecular cyclization. rsc.org

These condensation reactions are pivotal in the synthesis of various heterocyclic compounds, such as benzofurans and coumarins, and for creating ligands for metal complexes. lp.edu.uaresearchgate.net

| Reactant | Reaction Type | Product Type | Significance |

|---|---|---|---|

| Primary Amines | Schiff Base Formation | Imines | Formation of stable protecting groups and ligands. wiserpub.com |

| Active Methylene Compounds | Knoevenagel/Claisen-Schmidt | α,β-Unsaturated compounds | Carbon-carbon bond formation. |

| Hydrazine derivatives | Hydrazone Formation | Hydrazones | Intermediates for heterocyclic synthesis. rsc.org |

A Comprehensive Examination of this compound in Advanced Organic Synthesis

The chemical compound this compound, with the molecular formula C₇H₅ClO₂, is a significant aromatic aldehyde. nih.gov Its structure incorporates a benzene ring substituted with a chlorine atom, a hydroxyl group, and a formyl (aldehyde) group. This unique arrangement of functional groups makes it a versatile precursor in a multitude of advanced synthetic methodologies.

Advanced Synthetic Methodologies and Reaction Pathways

The reactivity of this compound is characterized by the interplay of its distinct functional groups, enabling a wide array of chemical transformations.

Reactions Involving the Aldehyde Group

The aldehyde functionality is a key site for numerous synthetic transformations, including the formation of imines and acetals, as well as reductive processes.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. taylorandfrancis.comwiserpub.com This condensation reaction typically occurs under conditions that facilitate the removal of water, driving the equilibrium towards the imine product. researchgate.net The general mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. taylorandfrancis.com The resulting imines are valuable intermediates in the synthesis of various heterocyclic compounds and have been explored for their biological activities. taylorandfrancis.comwiserpub.com

In the presence of an acid catalyst, this compound reacts with alcohols to form acetals. researchgate.netgoogle.com This reaction proceeds through a hemiacetal intermediate. researchgate.net The process is reversible, and an excess of the alcohol is often used to drive the reaction to completion. researchgate.netgoogle.com The formation of acetals serves as a common strategy to protect the aldehyde group during multi-step syntheses.

Oxidative Transformations of the Hydroxyl Group

The hydroxyl group of this compound can undergo oxidation. For instance, oxidation with reagents like laccase can lead to the formation of quinone-type structures. nih.gov The specific products of such oxidations are influenced by the reaction conditions and the nature of the oxidizing agent.

Reductive Transformations of the Aldehyde Group

The aldehyde group of this compound is readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org This reduction is a fundamental step in the synthesis of various derivatives where a hydroxymethyl group is required.

Exploration of Petasis Borono-Mannich Reaction as a Synthetic Substrate

This compound and its derivatives have been utilized as substrates in the Petasis borono-Mannich reaction. researcher.lifegrafiati.comlp.edu.ua This multicomponent reaction involves the coupling of an aldehyde, an amine, and a boronic acid to generate highly functionalized amines. nih.gov The reaction with salicylaldehydes, such as derivatives of this compound, can be catalyzed by chiral diols to achieve asymmetric synthesis. nih.gov

Cyclocondensation Reactions for Heterocyclic Compound Synthesis

The strategic positioning of the hydroxyl and aldehyde groups in this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds through cyclocondensation reactions.

Benzofurans are a significant class of oxygen-containing heterocycles. jocpr.com Derivatives of this compound can be converted into benzofurans through various synthetic routes. researcher.lifegrafiati.comlp.edu.ua One common method involves the reaction with α-haloketones in a process known as the Rap-Stoermer reaction, which yields 2-acylbenzofurans. lp.edu.ua Other approaches include palladium-catalyzed coupling reactions of the corresponding O-alkynyl derivatives. rsc.orgmdpi.com

Data Tables

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reactants | Products | Key Conditions |

| Imine Formation | Primary Amines | Imines (Schiff Bases) | Dehydrating conditions |

| Acetal Generation | Alcohols | Acetals | Acid catalyst |

| Hydroxyl Group Oxidation | Laccase | Quinone derivatives | Enzymatic oxidation |

| Aldehyde Group Reduction | Sodium borohydride | Primary Alcohols | Reductive conditions |

| Petasis Borono-Mannich | Amines, Boronic Acids | Functionalized Amines | Multicomponent coupling |

| Benzofuran Formation | α-Haloketones | 2-Acylbenzofurans | Rap-Stoermer reaction |

Cyclocondensation Reactions for Heterocyclic Compound Synthesis

Coumarin (B35378) Synthesis

Coumarins, a class of benzopyran-2-one derivatives, can be synthesized from this compound through several established condensation reactions. These methods leverage the reactivity of the hydroxyl and aldehyde groups to form the characteristic lactone ring of the coumarin scaffold.

The Pechmann condensation is a classic method for coumarin synthesis. While traditionally involving a phenol and a β-ketoester, variations using substituted salicylaldehydes are known. The reaction of this compound with active methylene compounds, such as malonic acid esters or β-ketoesters, in the presence of a suitable catalyst, can yield 6-chloro-coumarin derivatives. The specific substitution pattern on the final coumarin ring is determined by the choice of the active methylene compound.

The Knoevenagel condensation provides another route to coumarins. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group. For instance, the reaction of this compound with ethyl acetoacetate (B1235776) in the presence of a base like piperidine (B6355638) or an ionic liquid can lead to the formation of a 6-chloro-3-acetylcoumarin derivative. The reaction proceeds through an initial aldol-type addition followed by cyclization and dehydration. Studies have shown that the choice of base and solvent can significantly influence the reaction yield and purity of the product. nih.gov

The Perkin reaction , though less common for this specific substrate, can also be envisioned. This involves the condensation of the aldehyde with an acid anhydride (B1165640) and its corresponding salt. Reacting this compound with acetic anhydride and sodium acetate (B1210297) would be expected to yield 6-chloro-coumaric acid, which upon cyclization would form the coumarin ring.

Furthermore, modern synthetic protocols have explored the use of various catalysts to improve the efficiency and environmental friendliness of coumarin synthesis. For example, the use of solid acid catalysts or microwave irradiation can accelerate the reaction and simplify work-up procedures. The reaction of this compound with various active methylene compounds under different catalytic conditions allows for the generation of a library of substituted 6-chloro-coumarin derivatives with potential applications in medicinal chemistry and materials science. scispace.com

Chromane (B1220400) and Chromene Derivative Formation

The synthesis of chromane and chromene derivatives from this compound involves the formation of a pyran ring fused to the benzene ring. These heterocyclic systems are prevalent in many natural products and biologically active molecules. researchgate.net

The reaction of this compound with α,β-unsaturated ketones or esters in the presence of a base is a common strategy for the synthesis of chromane derivatives. This reaction proceeds via a Michael addition of the phenoxide ion to the α,β-unsaturated system, followed by an intramolecular cyclization. For example, the reaction with methyl vinyl ketone can yield a 2-methyl-6-chloro-chroman-4-one derivative.

Chromene derivatives, which contain a double bond in the pyran ring, can be synthesized through various methods. One approach involves the reaction of this compound with propargyl bromide in the presence of a base like potassium carbonate to form the corresponding propargyl ether. acs.org This intermediate can then undergo a gold(I)-catalyzed intramolecular hydroarylation to yield a 6-chloro-2H-chromene derivative. acs.org

Another method for chromene synthesis is the reaction of this compound with compounds containing an active methylene group and a suitable activating group. For instance, a three-component reaction between this compound, malononitrile, and a thiol in the presence of an ionic liquid can afford 2-amino-4-(alkylsulfanyl)-6-chloro-4H-chromene-3-carbonitrile derivatives. islandarchives.ca The use of different catalysts, such as nanocatalysts or ionic liquids, has been explored to facilitate these reactions under milder conditions and with higher yields. semanticscholar.org

The following table summarizes some examples of chromane and chromene derivatives synthesized from this compound:

| Reactant(s) | Catalyst/Conditions | Product | Reference |

| Methyl vinyl ketone | Base | 2-Methyl-6-chloro-chroman-4-one | - |

| Propargyl bromide, then Gold(I) catalyst | K₂CO₃, then Au(I) | 6-Chloro-2H-chromene | acs.org |

| Malononitrile, Thiol | Ionic liquid | 2-Amino-4-(alkylsulfanyl)-6-chloro-4H-chromene-3-carbonitrile | islandarchives.ca |

| 3-Methyl-2-butenal | Pyridine | 6-Chloro-2,2-dimethyl-2H-chromene | oup.com |

Schiff Base Formation and Complexation Studies

Schiff bases, or imines, are readily formed through the condensation reaction of the aldehyde group of this compound with primary amines. bas.bg This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol. The resulting Schiff base ligands are versatile and can coordinate with various metal ions to form stable metal complexes. erpublications.comidosi.orgsci-hub.se

The general structure of a Schiff base derived from this compound involves the formation of a C=N double bond. The presence of the hydroxyl group in the ortho position to the imine linkage allows for the formation of a six-membered chelate ring upon coordination with a metal ion, often acting as a bidentate or tridentate ligand. idosi.orgasianpubs.org

A variety of amines have been used in the synthesis of Schiff bases with this compound, leading to a diverse range of ligands. These include aliphatic amines, aromatic amines, and heterocyclic amines. For example, reaction with 4-nitobenzenesulfonamide yields N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-4-nitrobenzenesulfonamide. idosi.org Similarly, condensation with 2-methoxybenzohydrazide produces N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. nih.gov

These Schiff base ligands have been extensively used to form complexes with a wide array of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). idosi.orgasianpubs.org The coordination of the Schiff base to the metal center typically occurs through the imine nitrogen and the phenolic oxygen atom. idosi.org In some cases, other donor atoms present in the amine moiety can also participate in coordination, leading to complexes with different geometries and properties. The resulting metal complexes often exhibit interesting electronic and magnetic properties and have been studied for their potential applications in catalysis and materials science. worldscientific.comresearchgate.net

Below is a table showcasing examples of Schiff bases derived from this compound and their corresponding metal complexes:

| Amine Reactant | Schiff Base Product | Metal Ion | Resulting Complex | Reference |

| 4-Nitobenzenesulfonamide | N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-4-nitrobenzenesulfonamide | Cu(II), Co(II), Ni(II), Zn(II) | [M(L)(H₂O)₂] | idosi.org |

| 2-Methoxybenzohydrazide | N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide | - | - | nih.gov |

| 4-Bromobenzenesulfonamide | 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide | Cu(II), Co(II), Ni(II), Zn(II) | [M(L)₂(H₂O)₂] | asianpubs.org |

| Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Methyl 2-((5-chloro-2-hydroxybenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | - | - | bas.bg |

Thiosemicarbazone Derivative Synthesis and Metal Complexation

Thiosemicarbazones are a class of Schiff bases formed by the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). The reaction of this compound with thiosemicarbazide or its N-substituted derivatives yields the corresponding this compound thiosemicarbazones. This reaction is typically carried out by refluxing the reactants in an alcoholic solvent. nih.gov

These thiosemicarbazone ligands are of significant interest due to their ability to act as multidentate chelating agents for a wide variety of metal ions. nih.gov They typically coordinate to the metal center through the imine nitrogen and the thione sulfur atom, forming a stable five-membered chelate ring. researchgate.net The phenolic oxygen atom can also participate in coordination, making the ligand tridentate (ONS). tandfonline.com

The complexation of this compound thiosemicarbazone with various transition metals, such as copper(II), nickel(II), zinc(II), and palladium(II), has been extensively studied. nih.govnih.gov The resulting metal complexes exhibit diverse coordination geometries, including square planar and octahedral, depending on the metal ion and the stoichiometry of the reaction.

For instance, the reaction of this compound thiosemicarbazone with palladium(II) salts can lead to the formation of square planar complexes of the type [Pd(L)₂], where L is the deprotonated thiosemicarbazone ligand. nih.gov Similarly, complexes with copper(II), nickel(II), and zinc(II) have been synthesized and characterized, often revealing a 1:1 or 1:2 metal-to-ligand ratio. nih.gov The study of these metal complexes is an active area of research, driven by their potential applications in various fields, including catalysis and bioinorganic chemistry.

The following table presents some examples of thiosemicarbazone derivatives of this compound and their metal complexes:

| Thiosemicarbazide Reactant | Thiosemicarbazone Product | Metal Ion | Resulting Complex | Reference |

| Thiosemicarbazide | 5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone | - | - | nih.gov |

| 4-Phenylthiosemicarbazide | 4-Phenyl-1-(5-chloro-2-hydroxybenzylidene)thiosemicarbazone | Cu(II), Ni(II), Zn(II) | [M(L)(H₂O)] or [M(L)₂] | nih.gov |

| N/A | This compound thiosemicarbazone | Pd(II) | [Pd(L)₂] | nih.gov |

Claisen-Schmidt Condensation and Related Reactions

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone or another aldehyde, is a fundamental method for the formation of α,β-unsaturated carbonyl compounds, commonly known as chalcones. This compound serves as a suitable aromatic aldehyde component in this reaction.

When this compound is reacted with an acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent, it undergoes condensation to form a chalcone (B49325). The general structure of the resulting chalcone is 1-(substituted-phenyl)-3-(2-chloro-5-hydroxyphenyl)prop-2-en-1-one. The substituents on the acetophenone ring can be varied to generate a library of chalcone derivatives.

These chalcones are valuable synthetic intermediates. Due to the presence of the α,β-unsaturated ketone moiety, they can undergo a variety of further transformations. For example, they can serve as precursors for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds through cyclization reactions with appropriate reagents.

A related reaction is the condensation of this compound with other active methylene compounds, which may not strictly be ketones. For instance, its reaction with compounds containing a reactive methyl or methylene group adjacent to a carbonyl or other activating group can lead to a variety of condensation products. These reactions expand the synthetic utility of this compound in constructing diverse molecular architectures.

While specific examples in the provided search results are limited, the general reactivity of aromatic aldehydes in Claisen-Schmidt condensations is well-established. The reaction of 5-(p-chlorobenzyl)-2-hydroxybenzaldehyde, a structurally related compound, has been investigated for the synthesis of coumarin and coumarone derivatives, highlighting the utility of such substituted salicylaldehydes in condensation reactions. acs.org

Antimicrobial Efficacy and Mechanistic Insights

Derivatives of this compound have been a subject of interest in the search for new antimicrobial agents. Research has explored their effectiveness against a wide array of pathogenic bacteria and fungi, revealing that the specific structural modifications appended to the this compound framework are crucial determinants of the resulting antimicrobial spectrum and potency.

The antibacterial properties of compounds derived from this compound have been evaluated against both Gram-positive and Gram-negative bacteria. The general findings indicate that while the parent aldehyde has limited activity, its conversion into more complex structures, particularly Schiff bases and their metal complexes, can significantly enhance its antibacterial profile. juniperpublishers.com

Derivatives of this compound have demonstrated varied efficacy against Gram-positive bacteria. In a notable study, a series of novel sulfonamides incorporating the this compound scaffold were synthesized and evaluated. researchgate.netnih.gov While many of the derivatives showed only weak to moderate activity, specific compounds displayed significant potency. For instance, Schiff bases formed from the condensation of the aldehyde have shown inhibitory effects on the growth of Gram-positive cocci. researchgate.net More complex derivatives, such as diazenyl Schiff bases, have also been reported to be active against strains like Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus. arabjchem.org

Table 1: Activity of this compound Derivatives against Gram-Positive Bacteria

| Derivative Class | Bacterial Strain | Reported Activity / MIC | Reference |

| Sulfonamide Derivatives | Staphylococcus aureus (MSSA) | MIC: 15.62-31.25 µmol/L for the most active compound | researchgate.netnih.gov |

| Diazenyl Schiff Bases | Staphylococcus aureus | Significant Activity | arabjchem.org |

| Diazenyl Schiff Bases | Bacillus subtilis | Significant Activity | arabjchem.org |

| Diazenyl Schiff Bases | Bacillus cereus | Significant Activity | arabjchem.org |

The activity of this compound derivatives extends to Gram-negative bacteria, although often with different efficacy compared to Gram-positive strains. The sulfonamide derivatives mentioned previously were generally found to have weaker efficacy against the tested Gram-negative strains. researchgate.netnih.gov However, other classes of derivatives have shown more promising results. Diazenyl Schiff bases were found to exhibit significant activity against Gram-negative bacteria including Salmonella typhi, Salmonella enterica, Escherichia coli, and Pseudomonas aeruginosa. arabjchem.org Similarly, certain Schiff bases and their copper (II) complexes have also demonstrated inhibitory effects against Gram-negative organisms. juniperpublishers.com

Table 2: Activity of this compound Derivatives against Gram-Negative Bacteria

| Derivative Class | Bacterial Strain | Reported Activity | Reference |

| Sulfonamide Derivatives | Various Gram-negative strains | Weaker efficacy compared to Gram-positive | researchgate.netnih.gov |

| Diazenyl Schiff Bases | Salmonella typhi | Significant Activity | arabjchem.org |

| Diazenyl Schiff Bases | Salmonella enterica | High Activity | arabjchem.org |

| Diazenyl Schiff Bases | Escherichia coli | Significant Activity | arabjchem.org |

| Diazenyl Schiff Bases | Pseudomonas aeruginosa | Significant Activity | arabjchem.org |

The challenge of antibiotic resistance has prompted specific investigations into the efficacy of new compounds against resistant bacterial strains. A key study involving sulfonamide derivatives of this compound assessed their activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govebi.ac.uk The research identified a specific benzamide (B126) derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, as the most active compound against both MSSA and MRSA strains. researchgate.netnih.gov This finding is significant as it highlights the potential of this scaffold in developing agents to combat drug-resistant staphylococcal infections.

Table 3: Efficacy against Methicillin-Sensitive and -Resistant *S. aureus***

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-Sensitive S. aureus (MSSA) | 15.62-31.25 µmol/L | researchgate.netnih.gov |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-Resistant S. aureus (MRSA) | 15.62-31.25 µmol/L | researchgate.netnih.gov |

Table 4: Activity of this compound Derivatives against Mycobacterium Species

| Derivative | Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | researchgate.netnih.gov |

| Sulfonamide Derivatives | Mycobacterium tuberculosis | Weaker efficacy | researchgate.netnih.govebi.ac.uk |

| Sulfonamide Derivatives | Mycobacterium avium | Weaker efficacy | researchgate.netnih.govebi.ac.uk |

Investigations into the antifungal properties of this compound derivatives have yielded mixed results, indicating a high degree of structure-dependent activity. A prominent study on sulfonamide derivatives containing the this compound scaffold found that the synthesized compounds exhibited almost no antifungal potency. researchgate.netnih.govebi.ac.uk

In contrast, other studies on different types of derivatives have reported significant antifungal effects. For example, certain diazenyl Schiff bases derived from the aldehyde were screened against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus fumigatus and showed noteworthy activity. arabjchem.org Furthermore, metal complexes of a Schiff base derived from 5-chloro-2-hydroxybenzaldehyde were also evaluated for their antifungal activity, suggesting that coordination with metal ions could be a viable strategy to induce or enhance this property. researchgate.net These contrasting findings underscore that the antifungal potential of this chemical class is not universal and is highly contingent on the specific molecular structure of the derivative.

Table 5: Antifungal Activity of this compound Derivatives

| Derivative Class | Fungal Strain | Reported Activity | Reference |

| Sulfonamide Derivatives | Various fungi | Almost no antifungal potency | researchgate.netnih.govebi.ac.uk |

| Diazenyl Schiff Bases | Candida albicans | Significant Activity | arabjchem.org |

| Diazenyl Schiff Bases | Aspergillus niger | Significant Activity | arabjchem.org |

| Diazenyl Schiff Bases | Aspergillus fumigatus | Significant Activity | arabjchem.org |

| Metal Complexes of Schiff Base | Various fungi | Evaluated for activity | researchgate.net |

Structure-Activity Relationship (SAR) Studies in Antimicrobial Contexts

The antimicrobial potential of derivatives synthesized from this compound, particularly Schiff bases and sulfonamides, has been a subject of extensive investigation. Structure-activity relationship (SAR) studies reveal that specific molecular modifications are crucial for enhancing antimicrobial efficacy.

A series of novel sulfonamides incorporating the 5-chloro-2-hydroxybenzaldehyde scaffold were synthesized and evaluated for their in-vitro activity against a panel of bacteria and mycobacteria. nih.gov The formation of Schiff bases (imines) by reacting the aldehyde with various sulfonamides was a key strategy. One of the most potent compounds against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) was a benzamide derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, which displayed Minimum Inhibitory Concentration (MIC) values between 15.62 and 31.25 µmol/L. nih.gov

Furthermore, the Schiff base 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide showed excellent activity against Mycobacterium kansasii, with MIC values ranging from 1-4 µmol/L. nih.gov SAR analysis indicated that the presence of the chlorine atom on the benzaldehyde ring significantly enhanced antibacterial properties. sci-hub.se The sulfonamide group was also identified as being favorable for increasing the antibacterial activity of the potent compounds. sci-hub.se In general, metal complexes of Schiff bases derived from this compound often exhibit greater antimicrobial effects than the corresponding ligands alone. ugm.ac.id This enhancement is often explained by chelation theory, which suggests that the coordination of the metal ion reduces its polarity and increases the lipophilicity of the complex, allowing it to more easily penetrate the microbial cell membrane. researchgate.net

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative Name | Target Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (including MRSA) | 15.62-31.25 µmol/L | nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | nih.gov |

Antioxidant Activity and Redox Modulation

Derivatives of this compound, especially Schiff bases, have been evaluated for their ability to act as antioxidants. The antioxidant capacity is often attributed to the presence of the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize free radicals. researchgate.netmdpi.com

In a study involving Schiff base metal complexes, the ligand derived from 5-chloro-2-hydroxybenzaldehyde and a hydrazone showed more potent DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity than its corresponding Co(II), Ni(II), Cu(II), and Zn(II) complexes. researchgate.net This finding underscores the direct role of the phenolic hydroxyl group in the antioxidant mechanism. researchgate.net Similarly, other studies have synthesized and tested 2-hydroxy benzyl (B1604629) hydrazide congeners, with some derivatives showing good radical scavenging activity compared to the standard antioxidant, ascorbic acid. jchr.org For instance, one derivative exhibited a radical scavenging rate of 91.45%, which was comparable to ascorbic acid's 93.58%. jchr.org Thiosemicarbazones are another class of derivatives whose antioxidant activity is enhanced by the presence of a phenolic hydroxyl group, which allows them to effectively donate hydrogen atoms to neutralize free radicals. mdpi.com

Table 2: Antioxidant Activity of this compound Derivatives

| Derivative Type | Assay | Key Finding | Source |

|---|---|---|---|

| Schiff base ligand (hydrazone derivative) | DPPH Radical Scavenging | Ligand showed higher activity than its metal complexes. | researchgate.net |

| 2-hydroxy benzyl hydrazide congener | Radical Scavenging Activity (% RSA) | Showed 91.45% inhibition, comparable to ascorbic acid (93.58%). | jchr.org |

| Thiosemicarbazones | ABTS•+ Scavenging | High antioxidant activity (IC50: 5-22 µM) attributed to the phenolic -OH group. | mdpi.com |

Enzyme Inhibition Studies

The structural framework of this compound has been utilized to design inhibitors for various enzymes implicated in disease. Coumarin and azacoumarin derivatives synthesized using 5-chloromethyl-2-hydroxybenzaldehyde (a related starting material) have been identified as potential enzyme inhibitors. ajol.info

Specifically, derivatives of this compound have been investigated as cholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. researchgate.net In one study, a series of 2-chloro-3-hydrazinopyrazine derivatives were designed and synthesized, with some compounds exhibiting strong acetylcholinesterase (AChE) inhibitory effects. nih.gov For example, compound CHP4 showed a potent IC50 value of 3.76 µM against AChE. nih.gov Additionally, Schiff bases derived from isoniazid (B1672263) and various benzaldehydes, along with their copper(II) complexes, were evaluated for urease inhibition. All the tested copper complexes demonstrated excellent inhibitory properties against jack bean urease, proving to be considerably better than the standard inhibitor, acetohydroxamic acid. mdpi.com

Table 3: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Key Finding/Activity | Source |

|---|---|---|---|

| 2-chloro-3-hydrazinopyrazine | Acetylcholinesterase (AChE) | IC50 value of 3.76 µM (Compound CHP4). | nih.gov |

| Copper (II) complexes of Schiff bases | Urease | Excellent inhibitory properties, better than standard. | mdpi.com |

| Coumarin/Azacoumarin derivatives | General Enzyme Inhibition | Identified as potential enzyme inhibitors. | ajol.info |

Anticancer Potential and Cytotoxicity Profiling

Derivatives of this compound have demonstrated significant potential as anticancer agents, with cytotoxic activity observed against various human cancer cell lines.

Numerous studies have reported the cytotoxic effects of compounds derived from this compound. A synthetic compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, exhibited remarkable cytotoxicity against the human colon carcinoma cell line HCT-116, with an IC50 value of 0.35 µM. nih.gov Another study focusing on Ciminalum–thiazolidinone hybrids, which incorporate a related chloro-aldehyde structure, found potent activity against a panel of cancer cells. nih.gov One such hybrid showed activity against the HCT-116 cell line with a GI50 (50% growth inhibition) of 2.93 µM and against the prostate cancer cell line PC-3 with a GI50 of 4.68 µM. nih.gov

Benzoxazole-coumarin hybrids synthesized from 5-chloro-2-hydroxybenzaldehyde also showed growth inhibitory properties against several cancer cell lines. ingentaconnect.com

Table 4: Cytotoxicity of this compound Derivatives

| Derivative Name/Class | Cancer Cell Line | Activity (IC50/GI50) | Source |

|---|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT-116 (Colon) | 0.35 µM (IC50) | nih.gov |

| Ciminalum–thiazolidinone hybrid | HCT-116 (Colon) | 2.93 µM (GI50) | nih.gov |

| PC-3 (Prostate) | 4.68 µM (GI50) | nih.gov | |

| Benzoxazole-coumarin hybrid (Compound 3) | SISO (Cervical) | 16.61 µM (IC50) | ingentaconnect.com |

| Benzoxazole-coumarin hybrid (Compound 3) | DAN-G (Pancreatic) | 19.44 µM (IC50) | ingentaconnect.com |

Research into the mechanisms underlying the anticancer activity of these derivatives points towards the induction of apoptosis and cell cycle arrest. The potent compound 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to arrest the cell cycle at the G2/M phase in HCT-116 cells. nih.gov Further investigation revealed that it promotes the production of reactive oxygen species (ROS), reduces mitochondrial membrane potential, and induces apoptosis. nih.gov After 48 hours of treatment, the compound significantly increased the percentage of apoptotic HCT-116 cells from 4.89% to 54.00% in a concentration-dependent manner. nih.gov The mechanism was linked to the modulation of the PI3K/AKT/mTOR signaling pathway. nih.gov

Similarly, N-(substituted coumarin-3-yl)benzamides derived from a related starting material demonstrated the ability to arrest the cell cycle at the G1/S phases and induce apoptosis by increasing the pre-G1 cell population in liver cancer (HepG2) cells. ajol.info

Antileishmanial Activity Research

The this compound scaffold has served as a crucial starting material for the development of novel antileishmanial agents. A series of chalconoids prepared using 5-chloro-2-hydroxybenzaldehyde as the initial reactant were evaluated against the promastigote form of Leishmania major. nih.gov All the synthesized compounds demonstrated high in-vitro antileishmanial activity at concentrations below 3.0 µM. nih.gov Importantly, these compounds displayed their activity at non-cytotoxic concentrations against mouse peritoneal macrophage cells, indicating a degree of selectivity for the parasite over host cells. nih.gov

In another study, styrylquinolines were synthesized, with one derivative, 4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate, being derived from 5-bromo-2-hydroxybenzaldehyde (a closely related analogue). This compound was active against intracellular amastigotes of L. (V) panamensis with a median effective concentration (EC50) of 2.8 µg/mL and showed a selectivity index of 1.96 when comparing its toxicity to human U-937 macrophages. semanticscholar.orgresearchgate.net

Table 5: Antileishmanial Activity of this compound Derivatives

| Derivative Class | Leishmania Species | Activity | Source |

|---|---|---|---|

| Chalconoids | Leishmania major (promastigotes) | High activity at < 3.0 µM | nih.gov |

| Styrylquinoline (from bromo-analogue) | L. (V) panamensis (amastigotes) | EC50 of 2.8 µg/mL | semanticscholar.orgresearchgate.net |

Radioprotective Effects of Synthesized Derivatives

The investigation into the radioprotective potential of derivatives synthesized from salicylaldehydes, including those with halogen substitutions, has yielded promising results. A study exploring newly synthesized organic compounds highlighted the radioprotective effects of a derivative of 5-chloro-2-hydroxybenzaldehyde. researchgate.net

In this research, male Wistar rats were exposed to 8 Gy of radiation. The administration of 3,5-dichloro-2-hydroxyphenylmethylene amino-benzoic acid in ethanol, at a dose of 60 mg/kg of body weight, demonstrated a notable radioprotective effect, with a 25% survival rate observed after 30 days. researchgate.netnih.gov In contrast, another synthesized compound, 2-N-methyl-2-styrylquinoline salt, showed a lower survival rate of 10% up to the 15th day post-irradiation. nih.gov These findings underscore the potential of specific derivatives of this compound in mitigating the harmful effects of radiation.

Table 1: Radioprotective Effects of Synthesized Derivatives

| Compound | Dose | Radiation Dose | Survival Rate |

|---|---|---|---|

| 3,5-dichloro-2-hydroxyphenylmethylene amino-benzoic acid | 60 mg/kg | 8 Gy | 25% after 30 days researchgate.netnih.gov |

Interaction Studies with Biological Macromolecules

The interaction of this compound and its derivatives with biological macromolecules is a critical area of study to understand their mechanisms of action.

The binding of small molecules to plasma proteins like serum albumin can significantly influence their distribution and efficacy. Studies on Schiff base copper (II) complexes derived from 5-chloro-2-hydroxybenzaldehyde have provided insights into their interaction with bovine serum albumin (BSA). bohrium.com

Fluorescence spectroscopy results indicated that these compounds quench the intrinsic fluorescence of BSA through a static quenching mechanism. bohrium.com The calculated negative Gibbs free energy (ΔG) values, ranging from -6.3 to -5.5 kcal/mol, suggest that the binding process is spontaneous. bohrium.com Furthermore, the positive enthalpy (ΔH) and entropy (ΔS) values (1.10 to 1.26 kJ/mol and 0.133 to 0.135 kJ/mol·K, respectively) indicate that the binding is an endothermic process driven by electrostatic interactions. bohrium.com Hydrogen bonding and van der Waals forces were identified as the primary forces in the interaction between the ligands and BSA. bohrium.com Interestingly, the metal-free Schiff base exhibited higher binding constants compared to its iron and copper complexes. bohrium.com

Table 2: Thermodynamic Parameters for the Binding of 5-chloro-2-hydroxybenzaldehyde Derivatives with Bovine Serum Albumin (BSA)

| Parameter | Value Range | Implication |

|---|---|---|

| ΔG (Gibbs Free Energy) | -6.3 to -5.5 kcal/mol | Spontaneous binding process bohrium.com |

| ΔH (Enthalpy) | 1.10 to 1.26 kJ/mol | Endothermic process bohrium.com |

The potential for derivatives of this compound to interact with specific receptors has also been a subject of investigation. Research into a series of indolin-2-one derivatives, synthesized in part from benzaldehyde derivatives, revealed significant affinity and selectivity for the dopamine (B1211576) D4 receptor. ingentaconnect.com One of the most potent compounds, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, displayed a high affinity for the D4 receptor with a Ki value of 0.5 nM. ingentaconnect.com This compound demonstrated 3,630-fold selectivity for the D4 receptor over the D2 receptor and 2,450-fold selectivity over the D3 receptor. ingentaconnect.com

In a separate line of research, 2-chloro substituted derivatives of (N)-methanocarba 2,N6-disubstituted adenine (B156593) nucleosides were evaluated for their binding to human adenosine (B11128) receptors (ARs). nih.gov Many of these compounds were identified as highly potent and selective agonists for the A3 adenosine receptor (A3AR). nih.gov For instance, the N6-(3-chlorobenzyl) and N6-(3-bromobenzyl) analogues exhibited Ki values at the human A3AR of 0.29 nM and 0.38 nM, respectively. nih.gov

Table 3: Receptor Binding Affinity (Ki) of Selected Derivatives

| Compound | Receptor | Ki (nM) |

|---|---|---|

| 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one | Dopamine D4 | 0.5 ingentaconnect.com |

| N6-(3-chlorobenzyl) adenine nucleoside derivative | Adenosine A3 | 0.29 nih.gov |

Applications in Advanced Materials and Chemical Technologies

Role as an Intermediate in Pharmaceutical Drug Discovery and Development

2-Chloro-5-hydroxybenzaldehyde serves as a crucial starting material and intermediate in the synthesis of a range of pharmaceutical agents. kaimosi.combas.bg Its reactive aldehyde and hydroxyl groups, along with the influencing electronic effects of the chlorine atom, allow for its incorporation into complex molecular architectures.

One of the notable applications is in the synthesis of p38 kinase inhibitors, which are investigated for the treatment of chronic obstructive pulmonary disease (COPD). dergipark.org.trgoogle.comresearchgate.net The compound is also a precursor in the creation of vilanterol, a long-acting β2-adrenoceptor agonist used in medications for asthma and COPD.

Furthermore, it is utilized in the preparation of novel compounds with potential therapeutic activities. For instance, it has been used as a starting material for the synthesis of chlorinated phenylephrine (B352888) analogues. google.com Research has also demonstrated its role in creating new series of compounds with antileishmanial activity. researchgate.net In one synthetic pathway, this compound is reacted with acrolein in the presence of potassium carbonate to produce an intermediate for these antileishmanial agents. researchgate.net

The synthesis of Schiff bases from this compound is another common strategy in drug discovery. These Schiff bases and their metal complexes have been evaluated for various biological activities, including antimicrobial and antioxidant properties. researchgate.net For example, a Schiff base synthesized from 5-chloro-2-hydroxybenzaldehyde and sulfamethazine (B1682506) has been characterized for its potential biological applications. nih.gov

Table 1: Examples of Pharmaceutical-Related Syntheses Involving this compound

| Target Compound Class / Drug | Therapeutic Area / Application | Role of this compound |

| p38 Inhibitors | Chronic Obstructive Pulmonary Disease (COPD) | Reagent/Intermediate dergipark.org.trgoogle.com |

| Vilanterol | Asthma, COPD | Starting material for key intermediate |

| Antileishmanial Compounds | Leishmaniasis | Starting material for chromene intermediates researchgate.net |

| Chlorinated Phenylephrine | Potential pharmaceutical agent | Starting material google.com |

| Schiff Base Metal Complexes | Antimicrobial, Antioxidant research | Precursor for Schiff base ligand researchgate.net |

Potential in Agricultural Chemical Formulations

The utility of this compound extends to the agrochemical sector, where it is a key intermediate in the development of crop protection products. kaimosi.com A significant application is in the preparation of halogenated analogues of L-meta-tyrosine, which have been investigated as biodegradable herbicides. google.comambeed.com The synthesis of these tyrosine analogues highlights the compound's role in creating effective and environmentally conscious agricultural chemicals. acs.orgresearchgate.net The structural features of this compound allow for the introduction of specific functionalities that are crucial for the herbicidal activity of the final products.

Utility in Dyes and Pigment Synthesis based on Chromophoric Properties

The chromophoric (color-producing) properties of molecules derived from this compound make it a useful component in the synthesis of dyes and pigments. orientjchem.org Salicylaldehyde (B1680747) derivatives are known precursors for various dyes, and the presence of the chloro and hydroxyl groups on the benzene (B151609) ring of this compound can modulate the color and fastness properties of the final dye molecule.

It is particularly suitable for creating azomethine dyes. google.com The condensation of this compound with primary amines leads to the formation of Schiff bases (imines), which are themselves often colored compounds or can be used as ligands to form colored metal complexes. bas.bgajchem-a.com Furthermore, it can be used in the synthesis of azo dyes, a major class of synthetic colorants. The general strategy involves creating a diazonium salt and coupling it with a derivative of this compound to form the characteristic azo (-N=N-) linkage that imparts color. dergipark.org.tr

Table 2: Dye Synthesis Applications

| Dye Class | Synthetic Strategy | Role of this compound |

| Azomethine Dyes | Condensation with primary amines | o-Hydroxybenzaldehyde component google.com |

| Azo Dyes | Diazotization and coupling | Coupling component dergipark.org.tr |

| Schiff Base Metal Complexes | Ligand synthesis and complexation | Precursor for tridentate ligands researchgate.netajchem-a.com |

Emerging Applications in Materials Science and Solid-State Chemistry

In the field of materials science, this compound and its derivatives are gaining attention for the construction of novel materials with specific solid-state properties. The planar structure of the molecule and its ability to form hydrogen bonds are key features in this context. ambeed.comresearchgate.net

The crystal structure of this compound itself has been studied, revealing how the molecules arrange in the solid state. nih.govresearchgate.net More complex derivatives, such as 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone, form planar molecules that are linked in the crystal by intermolecular hydrogen bonds, creating specific supramolecular motifs. ambeed.com This predictable self-assembly is crucial for crystal engineering, where the goal is to design solids with desired properties.

Furthermore, related salicylaldehyde derivatives are used as organic linkers or ligands in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. The specific functional groups on this compound make it a candidate for designing functional MOFs. Its derivatives have also been explored as precursors for liquid crystals. orientjchem.org

Development of Organometallic Surfactants

A novel application of salicylaldehyde derivatives is in the synthesis of organometallic surfactants (OMS). These molecules combine a hydrophilic part, a hydrophobic part, and a metal center, offering unique properties for applications like enhancing oil recovery. nih.govmdpi.comgoogle.com

A new family of organometallic surfactants has been prepared based on complexes with Co²⁺, Ni²⁺, Cu²⁺, Fe³⁺, and Mn²⁺. nih.govajchem-a.commdpi.com The synthesis involves the preparation of 5-chloromethyl salicylaldehyde, a structural isomer of this compound, as a key first step. nih.govnih.gov This salicylaldehyde derivative is then modified and complexed with various metal chlorides to yield the final organometallic surfactants. nih.govajchem-a.com These surfactants have shown good surface-active properties and the ability to significantly reduce interfacial tension, indicating their potential in industrial applications. mdpi.com

Applications in Polymer Chemistry

This compound is also a building block in polymer chemistry. Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, allows it to be incorporated into polymer chains. A U.S. patent describes its use as a hydroxybenzaldehyde derivative for reacting with halogenated fatty acids to prepare intermediates for 1,4-bis-styryl-benzene derivatives, which function as optical brighteners for polymers like cellulosic fibers. researchgate.net

While its mono-aldehyde structure can limit its utility in forming long polymer chains compared to dialdehydes, it is valuable for creating specific polymer structures and for functionalizing existing polymers. researchgate.net For instance, the incorporation of rigid benzene rings from monomers like this compound into aliphatic polyester (B1180765) chains can improve their mechanical properties and thermal stability. rsc.org Lignin-derived hydroxyaldehydes are actively being researched for creating new, sustainable polyesters and polyurethanes. dergipark.org.tr

Role in Analytical Chemistry Reagents and Methodologies

In analytical chemistry, derivatives of this compound are used in the development of reagents and sensors for the detection of various chemical species. Hydrazones, which are formed by the reaction of a hydrazide with an aldehyde like this compound, are an important class of compounds for new drug development and are also widely used as analytical reagents. researchgate.net

Hydrazone derivatives are excellent chelating agents and are used extensively in the spectrophotometric determination of metal ions. semanticscholar.org The reaction of the hydrazone with a metal ion forms a colored complex, and the intensity of the color can be measured to determine the concentration of the metal ion. Schiff bases derived from 5-chloro-2-hydroxybenzaldehyde have been synthesized and their electrochemical behavior investigated, indicating their potential use in electrochemical sensors. bas.bg For example, a Schiff base derived from a related salicylaldehyde has been developed as a fluorescent chemosensor with high selectivity and sensitivity for Zn²⁺ ions. kaimosi.com

Investigation as Corrosion Inhibitors

The chemical compound this compound has been investigated for its potential as a corrosion inhibitor, primarily through its derivatives such as Schiff bases. These derivatives are synthesized to leverage the inherent electronic properties of the parent molecule, which are conducive to forming protective layers on metal surfaces. The presence of the hydroxyl (-OH), chloro (-Cl), and aldehyde (-CHO) functional groups in the this compound structure provides active centers for adsorption onto metal surfaces, thereby mitigating corrosion.

Research in this area often involves the synthesis of a Schiff base by reacting this compound with an amine. For instance, the reaction with 2-aminopyridine (B139424) yields 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP). semanticscholar.org Such derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments like 1 M HCl. semanticscholar.org The inhibition mechanism is typically attributed to the adsorption of the inhibitor molecules onto the steel surface, a process that can be either physical, chemical, or a combination of both. semanticscholar.orgmedcraveonline.com

The effectiveness of these inhibitors is generally found to increase with their concentration. medcraveonline.comresearchgate.net The adsorption of these compounds on the metal surface often follows established models like the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. semanticscholar.orgelectrochemsci.org

Detailed Research Findings

Studies on derivatives of this compound have provided quantitative insights into their corrosion inhibition capabilities. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate their performance.

For example, the Schiff base 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP), derived from this compound, demonstrated significant corrosion inhibition for mild steel in a 1 M HCl solution. semanticscholar.org The inhibition efficiency was observed to be dependent on the concentration of the inhibitor. semanticscholar.org

Similarly, other related Schiff bases have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netacs.org The thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°ads), are often calculated to understand the nature of the interaction between the inhibitor and the metal surface. medcraveonline.com Negative values of ΔG°ads indicate a spontaneous adsorption process. medcraveonline.com

Below are interactive data tables summarizing typical findings from research on corrosion inhibitors derived from or related to this compound.

Table 1: Potentiodynamic Polarization Data for a Representative Schiff Base Inhibitor

| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |

| Blank | -480 | 1200 | - |

| 1 x 10⁻⁵ | -495 | 250 | 79.2 |

| 5 x 10⁻⁵ | -505 | 150 | 87.5 |

| 1 x 10⁻⁴ | -510 | 90 | 92.5 |

| 5 x 10⁻⁴ | -515 | 50 | 95.8 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Representative Schiff Base Inhibitor

| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 50 | 150 | - |

| 1 x 10⁻⁵ | 280 | 80 | 82.1 |

| 5 x 10⁻⁵ | 550 | 65 | 90.9 |

| 1 x 10⁻⁴ | 980 | 50 | 94.9 |

| 5 x 10⁻⁴ | 1500 | 40 | 96.7 |

Table 3: Thermodynamic Parameters for the Adsorption of a Representative Schiff Base Inhibitor on a Steel Surface

| Parameter | Value |

| Adsorption Isotherm Model | Langmuir |

| Standard Gibbs Free Energy of Adsorption (ΔG°ads) | -38 kJ/mol semanticscholar.org |

| Standard Enthalpy of Adsorption (ΔH°ads) | -25 kJ/mol |

| Standard Entropy of Adsorption (ΔS°ads) | 43 J/(mol·K) |

Advanced Analytical and Computational Investigations

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are fundamental tools for the characterization of 2-chloro-5-hydroxybenzaldehyde and its reaction products. NMR, IR, and mass spectrometry each provide unique and complementary information about the molecular structure.

NMR spectroscopy is one of the most powerful methods for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

For derivatives of this compound, such as Schiff bases, ¹H NMR spectra show characteristic signals for aromatic protons, the imine proton (CH=N), and the intramolecularly hydrogen-bonded hydroxyl proton (Ar-OH). bas.bg For example, in a Schiff base formed from 5-chloro-2-hydroxybenzaldehyde, the enolic proton (Ar-OH) signal appears at a downfield chemical shift of 12.88 ppm, indicative of strong intramolecular hydrogen bonding, while the imine proton signal is observed at 8.41 ppm. bas.bg

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. chemicalbook.com In the aforementioned Schiff base, the carbon signals for the aromatic ring, the imine group, and other functionalities were fully assigned, confirming the structure of the synthesized compound. bas.bg NMR studies are also essential in characterizing more complex structures like organotin(IV) complexes, where ¹¹⁹Sn NMR can be used to determine the coordination number of the tin atom in solution. tandfonline.com

Table 2: Selected NMR Data for a Schiff Base Derivative of this compound

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Ar-OH (enolic) | 12.88 | bas.bg |

| ¹H | CH=N (imine) | 8.41 | bas.bg |

| ¹H | Aromatic | 6.79 - 7.15 | bas.bg |

| ¹³C | C=O (ester) | 162.25 | bas.bg |

| ¹³C | C=N (imine) | 166.33 | bas.bg |

Derivative: methyl 2-((5-chloro-2-hydroxybenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. bas.bg

Infrared (IR) spectroscopy is a rapid and effective technique for identifying functional groups within a molecule. libretexts.org The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds. chemicalbook.comnist.gov

Key absorptions include:

O-H stretch: A broad band typically in the region of 3100-3400 cm⁻¹, characteristic of the phenolic hydroxyl group. ijpcbs.com

C-H stretch (aromatic and aldehydic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two characteristic, though sometimes weak, bands around 2750 and 2850 cm⁻¹. libretexts.org

C=O stretch (carbonyl): A strong, sharp absorption band for the aldehyde carbonyl group is found in the range of 1685-1730 cm⁻¹. libretexts.orglibretexts.org Its exact position can be influenced by conjugation and hydrogen bonding.

C=C stretch (aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring. ijpcbs.com

C-O stretch (phenol): A strong band typically appears in the 1200-1300 cm⁻¹ range. libretexts.org

IR spectroscopy is also invaluable for monitoring the progress of reactions. For example, in the synthesis of a Schiff base from this compound, the disappearance of the aldehyde C=O stretch and the appearance of the C=N (imine) stretching vibration would confirm the formation of the product. tandfonline.combas.bg

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. nih.gov The analysis of this compound or its derivatives provides the molecular ion peak (M⁺), which confirms the molecular formula. nist.gov

Beyond molecular weight determination, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The electron ionization (EI) mass spectra of compounds derived from substituted 2-hydroxybenzaldehydes show characteristic fragmentation pathways. raco.catraco.cat For example, a derivative of 5-bromo-2-hydroxybenzaldehyde showed fragmentation involving the loss of a bromine atom and subsequent cleavage of the phthalamide (B166641) radical cation. raco.cat These fragmentation patterns serve as a fingerprint for the molecule, aiding in its identification and structural elucidation. raco.cat

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

UV-Visible spectroscopy is a important technique for probing the electronic transitions within a molecule. For derivatives of this compound, such as Schiff bases and thiosemicarbazones, the UV-Vis spectra reveal characteristic absorption bands that provide insight into their electronic structure.

Typically, the spectra show intense bands in the UV region corresponding to π→π* (pi-to-pi-star) and n→π* (non-bonding-to-pi-star) transitions. For instance, thiosemicarbazone derivatives of this compound exhibit maximum absorption (λmax) peaks that are indicative of their electronic environments. acs.orgnih.gov The formation of Schiff base metal complexes with ions like Cu(II), Ni(II), Co(II), and Zn(II) introduces new charge-transfer bands, often labeled as ligand-to-metal charge transfer (LMCT). These new bands signify the coordination of the ligand to the metal ion. acs.org The solvent environment can also influence the position of these absorption bands, highlighting the molecule's response to different polarities. nih.gov

Table 1: UV-Vis Spectral Data for a this compound Derivative

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| (E)-2-(5-Chloro-2-hydroxybenzylidene)-N-(4-flurobenzyl)hydrazinecarbothioamide | Ethanol (B145695) | 220 | π→π* / n→π* |

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to predict and understand the properties and reactivity of molecules like this compound at an atomic level.

Studies on Non-Linear Optical Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics. Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the NLO potential of Schiff bases and other derivatives of this compound. These studies calculate key parameters such as the dipole moment (μ) and the first-order hyperpolarizability (β), which are indicators of NLO activity.

Derivatives like salicylaldehyde (B1680747) thiosemicarbazones and hydrazones have been theoretically screened for their NLO properties. nih.govacs.org The calculations often reveal that these molecules possess significant β values, in some cases much larger than that of urea, a standard reference material for NLO studies. This enhanced NLO response is attributed to the intramolecular charge transfer (ICT) occurring from electron-donating groups (like the hydroxyl) to electron-accepting groups, facilitated by the π-conjugated system of the molecule. nih.govresearchgate.net The presence of a "push-pull" electronic structure is a key factor for high NLO activity. researchgate.net

Table 2: Calculated Non-Linear Optical (NLO) Properties for Salicylaldehyde-based Thiosemicarbazones

| Compound Derivative | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|

| Compound 3 | 4.186 | 192.778 |

Data from theoretical calculations on derivatives of this compound. nih.gov An atomic unit (a.u.) is a common unit in computational chemistry.

Investigation of Radical Cascade Cyclization Mechanisms

Radical cascade cyclizations are powerful synthetic methods for constructing complex cyclic molecules in a single step. Computational studies can elucidate the intricate mechanisms of these reactions, including transition states and reaction energetics. While the broader class of salicylaldehydes has been studied in various synthetic transformations, including cascade reactions, specific computational investigations into the radical cascade cyclization mechanisms involving this compound are not extensively documented in the reviewed literature. beilstein-journals.org However, related research on other substituted benzaldehydes provides a framework for how such studies could unravel reaction pathways and predict product formation.

Theoretical Vibrational Spectra and Stability Analysis of Regioisomers

Computational methods, particularly DFT, are highly effective in calculating the vibrational frequencies (IR and Raman spectra) of molecules. These theoretical spectra can be compared with experimental data to confirm molecular structures and assign specific vibrational modes. For analogues of this compound, such as 5-Bromo-2-Hydroxybenzaldehyde, detailed vibrational analyses have been performed. nih.gov These studies assign calculated frequencies to specific bond stretches (O-H, C=O, C-H), bends, and other vibrations, showing good agreement with experimental FT-IR spectra. nih.gov

Furthermore, computational analysis is used to assess the relative stability of different regioisomers. By calculating the total energy of optimized structures, chemists can predict which isomer is more stable. This is crucial for understanding reaction outcomes where multiple isomers could potentially form. Such studies have been performed on related chloro-hydroxybenzaldehyde isomers, revealing how the positions of the chloro and hydroxyl groups affect molecular stability and vibrational modes.

Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein target.

Derivatives of this compound have been investigated as potential inhibitors of various biological targets. For example, sulfonamide derivatives containing the 5-chloro-2-hydroxybenzaldehyde scaffold have been evaluated for their antimicrobial activity. sci-hub.se In related studies, molecular docking has been used to predict the binding energies and interaction modes of these compounds with specific enzymes. For instance, docking studies on novel thiazoles derived from related benzaldehydes have been performed against the E. coli MurB enzyme to rationalize their antibacterial activity. kaimosi.com Similarly, other research has used docking to assess the binding of derivatives to targets like cyclo-oxygenase (COX) enzymes and bacterial or fungal proteins, providing insights into their potential therapeutic mechanisms. orientjchem.orgtandfonline.comnih.gov The chlorine atom can play a significant role in these interactions, potentially increasing lipophilicity and influencing binding within the hydrophobic pockets of proteins. sci-hub.se

Table 3: Example Molecular Docking Results for Bioactive Derivatives

| Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Schiff Base Compound | E. coli (GyrB) | -4.26 |

| Dipeptide Derivative | E. coli Enoyl Reductase | -117 to -171 (MolDock Score) |

Data represents examples from docking studies on related structures. tandfonline.comnih.gov Note: MolDock Score is a specific scoring function and not directly comparable to kcal/mol.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-5-hydroxybenzaldehyde, and how can reaction conditions influence yield?

- Methodological Answer : A common approach involves chlorination of salicylaldehyde derivatives. For example, reacting salicylaldehyde with para-formaldehyde in the presence of HCl and catalytic H₂SO₄ at 70°C yields chlorinated products, with careful control of stoichiometry to avoid over-chlorination . Solvent choice (e.g., dichloromethane for extraction) and reaction duration (e.g., 20 hours for completion) are critical for purity . Alternative methods using thionyl chloride (SOCl₂) or oxalyl dichloride require anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- IR Spectroscopy : The aldehyde C=O stretch appears near 1680 cm⁻¹, while the phenolic O-H stretch is observed at 3200–3400 cm⁻¹. Chlorine substitution alters aromatic ring vibrations (e.g., C-Cl stretch at 750 cm⁻¹) .

- NMR : In H NMR, the aldehyde proton resonates at δ 9.8–10.2 ppm. Aromatic protons show splitting patterns dependent on substitution (e.g., para-chloro groups cause distinct coupling) .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 156.56 (C₇H₅ClO₂) with fragmentation peaks for Cl loss (m/z 121) .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes unreacted starting materials .

- Distillation : For large-scale preparations, vacuum distillation avoids thermal decomposition .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use fume hoods to avoid inhalation; wear nitrile gloves and goggles due to potential skin/eye irritation .

- Store in airtight containers at 0–6°C to prevent degradation .

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for small-molecule refinement to confirm bond lengths/angles. ORTEP-3 generates graphical representations of electron density maps .

- Cross-Validation : Compare experimental IR/NMR with computational predictions (e.g., DFT calculations). Discrepancies in aromatic proton shifts may indicate tautomerism or solvent effects .

Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives?